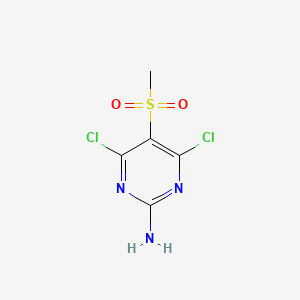
4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine
Overview
Description
“4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine” is a chemical compound with the molecular formula C5H5Cl2N3O2S . It has a molecular weight of 242.08 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in the literature . For instance, chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives have been reported . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: CS(=O)c1c(Cl)nc(N)nc1Cl .Chemical Reactions Analysis
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Scientific Research Applications
Chemoselective Reactions
Baiazitov et al. (2013) explored chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines. They found that anilines and secondary aliphatic amines selectively displace the chloride group, while deprotonated anilines and their carbonyl derivatives displace the sulfone group. This highlights its potential in selective synthesis processes (Baiazitov et al., 2013).
Synthesis of Pyrimidinones
Xiang et al. (2011) developed a strategy for creating highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones using 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes. This method involves a cyclization reaction and demonstrates the compound's utility in synthesizing diverse pyrimidine derivatives (Xiang et al., 2011).
Antimicrobial Activity
El‐Wahab et al. (2015) synthesized heterocyclic compounds, including one derived from 4,6-dichloro-2-(methylsulfonyl)pyrimidine, and evaluated their antimicrobial activity. They found that these compounds exhibited significant antimicrobial effects, indicating the compound's potential in developing new antimicrobial agents (El‐Wahab et al., 2015).
Nonlinear Optical Material
Murthy et al. (2019) analyzed 4,6-dichloro-2-(methylsulfonyl)pyrimidine as a potential third-order nonlinear optical material. They conducted spectroscopic studies and found that it exhibits properties suitable for applications in nonlinear optical devices (Murthy et al., 2019).
Properties
IUPAC Name |
4,6-dichloro-5-methylsulfonylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O2S/c1-13(11,12)2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHRMSPYBAEAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(N=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide](/img/structure/B3154815.png)
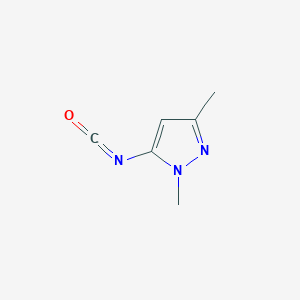

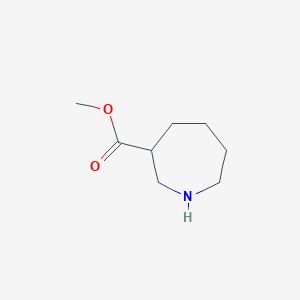
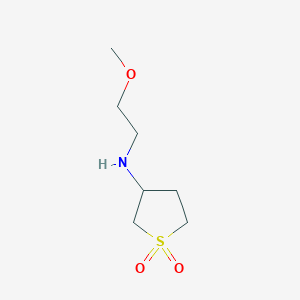
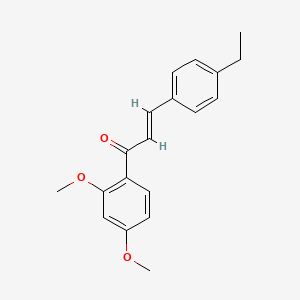

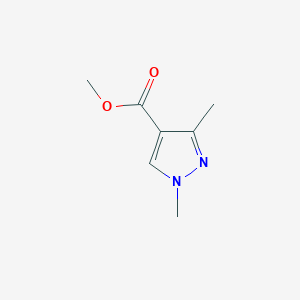

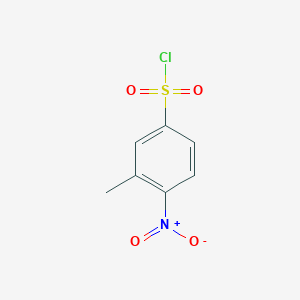

![6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B3154901.png)

